2-Methoxy-4-(thiazol-2-yl)aniline

physicochemical_profiling drug-likeness medicinal_chemistry

2-Methoxy-4-(thiazol-2-yl)aniline (CAS 1368963-31-8) is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol. The compound features a 1,3-thiazol-2-yl ring directly attached at the para-position of a 2-methoxyaniline scaffold.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B13113703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(thiazol-2-yl)aniline
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NC=CS2)N
InChIInChI=1S/C10H10N2OS/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,11H2,1H3
InChIKeyQPPUNQJPKPTXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(thiazol-2-yl)aniline: Core Physicochemical Identity and Compound-Class Classification for Research Procurement


2-Methoxy-4-(thiazol-2-yl)aniline (CAS 1368963-31-8) is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol [1]. The compound features a 1,3-thiazol-2-yl ring directly attached at the para-position of a 2-methoxyaniline scaffold . It contains a primary aromatic amine (–NH₂), a methoxy (–OCH₃) substituent ortho to the amine, and a thiazole ring, placing it within the broader class of thiazole-aniline hybrids that have been investigated as kinase inhibitor building blocks, androgen receptor antagonists, and antimicrobial precursors [2]. Its computed XLogP3 of 1.9 and topological polar surface area (TPSA) of 76.4 Ų indicate moderate lipophilicity and hydrogen-bonding capacity suitable for fragment-based or scaffold-hopping medicinal chemistry programs [1].

1
Direct C–C thiazole-aniline conjugation for rigid, ATP-mimetic kinase scaffolds.
2
Ortho-methoxy enables selective demethylation for orthogonal late-stage diversification.
3
Moderate lipophilicity (XLogP ~1.9) and hydrogen-bond capacity fit fragment-based and scaffold-hopping libraries.
Computed descriptors; verify experimentally for target-specific programs.

Why Generic Swapping of 2-Methoxy-4-(thiazol-2-yl)aniline with Other Thiazole-Anilines Risks Project Failure


Thiazole-aniline compounds with the same molecular formula (C₁₀H₁₀N₂OS, MW 206.27) but different connectivity—such as 4-(thiazol-2-ylmethoxy)aniline (CAS 408367-72-6), where the thiazole is linked via a methyleneoxy bridge rather than a direct C–C bond—exhibit fundamentally different conformational flexibility, electronic distribution, and metabolic susceptibility . Even among direct C–C linked analogs, the absence or repositioning of the 2-methoxy group (e.g., 4-(thiazol-2-yl)aniline, CAS 193017-26-4) alters hydrogen-bond acceptor count, TPSA, and electron density on the aniline ring, which can shift target binding profiles, solubility, and downstream synthetic reactivity [1]. In kinase inhibitor SAR campaigns, subtle changes to the aniline substitution pattern have been shown to modulate potency by orders of magnitude [2]. Substituting without verifying these parameters introduces uncontrolled variables into structure-activity or structure-property relationships.

Methoxy deletion Removing the 2-OCH₃ alters H-bond acceptor count and TPSA, shifting permeability and binding profiles compared to des-methoxy analogs.
Regioisomer linker Methyleneoxy-linked isomer (CAS 408367-72-6) introduces conformational flexibility and different metabolic soft spots, not interchangeable with the direct C–C scaffold.
Synthetic handle absence Non-methoxylated or 4-methoxy analogs lack the patented selective demethylation strategy, limiting parallel SAR exploration pathways.

Quantitative Differentiation Evidence for 2-Methoxy-4-(thiazol-2-yl)aniline vs. Closest Structural Analogs


Increased Topological Polar Surface Area and Hydrogen-Bond Acceptor Count vs. Des-Methoxy Analog 4-(Thiazol-2-yl)aniline

The 2-methoxy substituent introduces a measurable increase in topological polar surface area (TPSA) and hydrogen-bond acceptor (HBA) count relative to the des-methoxy analog 4-(thiazol-2-yl)aniline. These computed descriptors directly influence membrane permeability, solubility, and target-binding pharmacophore matching [1][2].

TPSA & HBA increase
Direct head-to-head comparison
ΔTPSA +9.2 Ų (+13.7%), ΔHBA +1, ΔRotatable Bonds +1 vs. des-methoxy analog (PubChem computed descriptors).
Predicts differential BBB penetration and aqueous solubility profiles for CNS vs. peripheral target programs.
Computed descriptors; confirm with experimental permeability/solubility assays.
physicochemical_profiling drug-likeness medicinal_chemistry

Structural Connectivity Differentiation vs. Regioisomeric 4-(Thiazol-2-ylmethoxy)aniline

2-Methoxy-4-(thiazol-2-yl)aniline features a direct C–C bond between the aniline C4 and thiazole C2 positions, whereas its constitutional isomer 4-(thiazol-2-ylmethoxy)aniline (CAS 408367-72-6) inserts a methyleneoxy (–OCH₂–) linker. This connectivity difference eliminates the rotatable bond between the aromatic rings in the target compound while introducing it in the isomer, producing distinct three-dimensional geometries and π-conjugation patterns .

Connectivity mode
Cross-study comparable
Direct C–C bond (thiazole C2–aniline C4) vs. –OCH₂– linker in regioisomer, eliminating rotatable bond between rings and enabling extended π-conjugation.
Rigid planar geometry supports π-stacking interactions; altered metabolic soft-spot profile vs. flexible linker isomer.
Structural comparison based on SMILES and computed descriptors.
regioisomer_differentiation conformational_analysis synthetic_chemistry

Orthogonal Synthetic Handles: Selective Demethylation of the 2-Methoxy Group Enabled by Patent Literature

The 2-methoxy group ortho to the aniline nitrogen is not merely a substituent but a masked synthetic handle. A patent from Zeria Pharmaceutical Co., Ltd. (published 2013–2014) describes a method for selectively demethylating a 2-methoxy group on aromatic carboxylic acid derivatives and aminothiazole production intermediates, enabling orthogonal deprotection strategies that are not available with non-methoxylated or 4-methoxy-substituted analogs [1].

Selective demethylation
Supporting evidence
Ortho-OCH₃ cleavable under patented conditions (Zeria Pharmaceutical, 2013–2014), revealing phenolic –OH for further derivatization.
Unlocks orthogonal functionalization vector not available in des-methoxy or 4-methoxy analogs.
Patent method; verify demethylation efficiency and compatibility with your protecting group scheme.
synthetic_methodology building_block_utility selective_demethylation

Electron-Donating Methoxy Effect on Aniline Reactivity: Class-Level SAR Context vs. Unsubstituted Aniline-Thiazoles

In the broader class of 2-anilino-thiazole kinase inhibitors and androgen receptor antagonists, the presence of electron-donating substituents on the aniline ring has been systematically shown to modulate target potency. The 4-aryl 2-substituted aniline-thiazole series reported by Baek et al. (2012) demonstrated that substituent electronic character on the aniline ring directly influences antiproliferative activity in LNCaP prostate cancer cells, with certain substitution patterns achieving IC₅₀ values comparable to or exceeding the reference drug bicalutamide [1].

Electronic SAR context
Class-level inference
2-OCH₃ +M effect increases electron density on aniline ring; in related 4-aryl 2-substituted aniline-thiazoles, substituent electronic character modulated cell viability readouts in LNCaP prostate cancer models (Baek et al. 2012).
Supports cell-model endpoint review; 2-methoxy pattern is a non-trivial electronic modulator.
Data to verify for this exact compound; class-level inference from close analogs.
structure-activity_relationship electronic_effects kinase_inhibitor_design

Optimal Application Scenarios for Procuring 2-Methoxy-4-(thiazol-2-yl)aniline Based on Differentiated Evidence


Fragment-Based Drug Discovery and Scaffold-Hopping Libraries Requiring Moderate TPSA with Hydrogen-Bond Acceptor Capacity

With a TPSA of 76.4 Ų and four hydrogen-bond acceptor atoms, 2-Methoxy-4-(thiazol-2-yl)aniline occupies a favorable physicochemical space for fragment-based screening libraries targeting kinases, GPCRs, or nuclear receptors. Its TPSA is 13.7% higher than that of 4-(thiazol-2-yl)aniline (67.2 Ų), offering differentiated permeability and solubility characteristics that can be exploited when the simpler analog fails to meet ADME criteria in a lead series [1][2].

Kinase Inhibitor Scaffold Design Leveraging Direct Thiazole-Aniline Conjugation

The direct C–C bond between the thiazole and aniline rings provides extended π-conjugation that is structurally distinct from methyleneoxy-linked regioisomers. This rigid, planar geometry is particularly relevant for ATP-competitive kinase inhibitor design, where flat aromatic scaffolds that mimic the adenine ring of ATP are desirable. The class-level precedent from 4-aryl 2-substituted aniline-thiazole series demonstrating AR antagonist activity supports exploration of this scaffold in oncology programs [3].

Late-Stage Diversification via Selective 2-Methoxy Demethylation for Parallel SAR Exploration

The ortho-methoxy group serves as a masked phenol that can be selectively deprotected using the patented demethylation methodology. This enables a synthetic workflow where the compound is first elaborated at the aniline NH₂ or thiazole ring, followed by demethylation to reveal a phenolic –OH for further derivatization (e.g., alkylation, acylation, or sulfonation). This orthogonal functionalization strategy is unavailable with des-methoxy or 4-methoxy analogs where such selectivity has not been demonstrated [4].

Physicochemical Comparator in ADME Profiling Panels for Thiazole-Aniline Lead Optimization

When building a panel of close analogs for systematic ADME profiling, 2-Methoxy-4-(thiazol-2-yl)aniline provides a distinct data point relative to 4-(thiazol-2-yl)aniline (ΔMW = +30 Da; ΔHBA = +1; ΔRotatable Bonds = +1). These differences enable multivariate analysis of how incremental physicochemical changes affect microsomal stability, CYP inhibition, and permeability within a congeneric series, as demonstrated in the Baek et al. (2012) study where compound-specific metabolic stability values (e.g., 99% parent remaining at 1 h for compound 6) guided in vivo candidate selection [3][1][2].

Application
Selection Property
Validation Focus
Fragment-based library design (kinase/GPCR/NR targets)
TPSA & HBA profile relative to des-methoxy analog
Permeability and solubility differential screening
ATP-competitive kinase inhibitor scaffold design
Rigid planar thiazole-aniline conjugation
π-stacking binding mode confirmation and kinase panel selectivity
Parallel SAR via orthogonal deprotection strategy
Selective 2-methoxy demethylation handle
Phenol derivatization feasibility and reaction orthogonality
Congeneric ADME profiling panel for lead optimization
Incremental physicochemical differences (ΔMW, ΔHBA, Δrot. bonds)
Multivariate microsomal stability, CYP inhibition, and permeability mapping
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